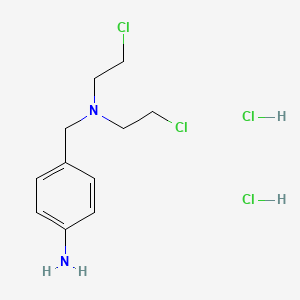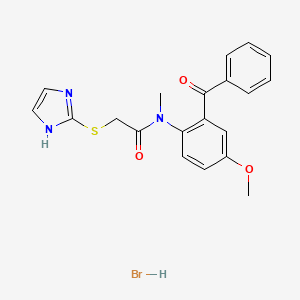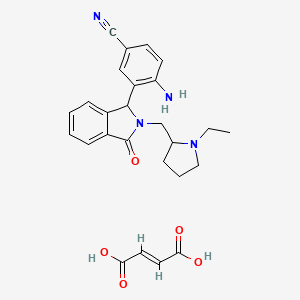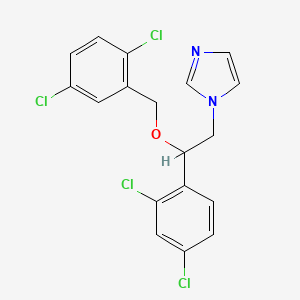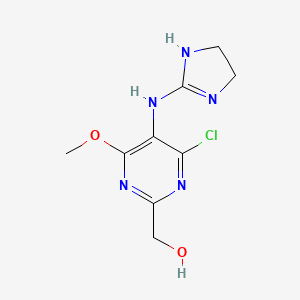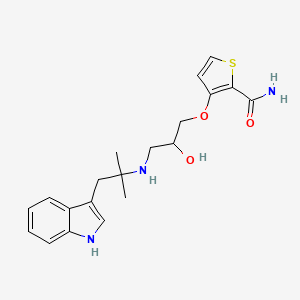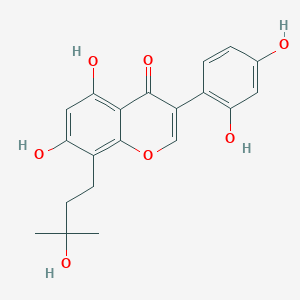
2,3-Dehydrokievitone hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dehydrokievitone hydrate involves several steps. One method includes the palladium-catalyzed coupling reaction of 2′,4′,5,7-tetrakis(benzyloxy)-8-iodoisoflavone with 2-methyl-3-butyn-2-ol to form the corresponding 8-(3-hydroxy-3-methylbutynyl)isoflavone . This intermediate undergoes catalytic hydrogenation to yield 2′,4′,5,7-tetrahydroxy-8-(3-hydroxy-3-methylbutyl)isoflavone, which is then dehydrated to produce 2,3-Dehydrokievitone . The final step involves hydration to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically follows similar routes as described above, with optimizations for large-scale production. This may include the use of more efficient catalysts and reaction conditions to increase yield and reduce costs.
化学反応の分析
Types of Reactions
2,3-Dehydrokievitone hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the isoflavonoid structure.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield fully saturated isoflavonoids.
科学的研究の応用
2,3-Dehydrokievitone hydrate has a wide range of scientific research applications:
作用機序
The mechanism of action of 2,3-Dehydrokievitone hydrate involves its interaction with specific molecular targets and pathways:
Inhibition of Alpha-Hemolysin: The compound inhibits the activity of alpha-hemolysin, a toxin produced by Staphylococcus aureus, by reducing its expression at the mRNA and protein levels.
Cytotoxic Effects: It induces apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.
類似化合物との比較
2,3-Dehydrokievitone hydrate can be compared with other isoflavonoids such as:
Genistein: Another isoflavonoid with similar cytotoxic effects but different molecular targets.
Daidzein: Known for its estrogenic activity, which is not a characteristic of this compound.
Biochanin A: Shares some antimicrobial properties but differs in its specific mechanisms of action.
The uniqueness of this compound lies in its dual activity against bacterial toxins and cancer cells, making it a promising candidate for further research and development .
特性
CAS番号 |
104691-93-2 |
|---|---|
分子式 |
C20H20O7 |
分子量 |
372.4 g/mol |
IUPAC名 |
3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-hydroxy-3-methylbutyl)chromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-20(2,26)6-5-12-15(23)8-16(24)17-18(25)13(9-27-19(12)17)11-4-3-10(21)7-14(11)22/h3-4,7-9,21-24,26H,5-6H2,1-2H3 |
InChIキー |
YPJVZUCLYTYXEP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B12779378.png)
![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)
